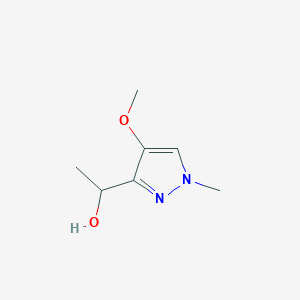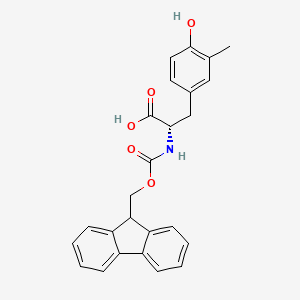
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate” is a chemical compound that contains a trifluoromethyl group. The trifluoromethyl group is a functional group that has the formula -CF3 . This group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .
Applications De Recherche Scientifique
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate has been used in a variety of scientific research applications, including organic synthesis, pharmacology, and materials science. This compound has been used in the synthesis of a variety of compounds, such as indazole derivatives, pyrimidine derivatives, and triazole derivatives. In pharmacology, this compound has been studied for its potential use as a therapeutic agent for various diseases. In materials science, this compound has been used to synthesize polymers and other materials with unique properties.
Mécanisme D'action
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is believed to act as an agonist of the G-protein coupled receptor GPR35. GPR35 is involved in the regulation of various physiological processes, such as inflammation, cell proliferation, and cell death. This compound is believed to activate GPR35, leading to the activation of downstream signaling pathways and the regulation of various physiological processes.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of various enzymes, such as phospholipase A2 and cyclooxygenase-2. In vivo studies have shown that this compound can reduce inflammation and pain, and can also reduce the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate is a useful chemical compound for laboratory experiments due to its stability and low cost. It is easy to synthesize and can be stored for long periods of time without significant degradation. However, this compound is not very soluble in water and is not very soluble in organic solvents. This can make it difficult to use in certain experiments.
Orientations Futures
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate has many potential future applications. It could be used in the development of novel therapeutic agents for the treatment of various diseases. It could also be used in the synthesis of new materials with unique properties. Additionally, it could be used in the synthesis of new polymers with improved properties. Finally, it could be used in the study of the mechanism of action of GPR35 and other G-protein coupled receptors.
Méthodes De Synthèse
Methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate can be synthesized by a variety of methods. The most common method is a three-step synthesis starting from 5-bromo-1-methyl-1H-indazole-3-carboxylic acid. The first step involves the conversion of the acid to an aryl bromide using bromine and a base. The second step involves the conversion of the aryl bromide to an aryl trifluoromethyl ketone using trifluoromethanesulfonic anhydride (TFMS). The third step involves the conversion of the aryl trifluoromethyl ketone to this compound using a base.
Propriétés
IUPAC Name |
methyl 5-(trifluoromethyl)-1H-indazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-4-5(10(11,12)13)2-3-7(6)14-15-8/h2-4H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSOQARWYPMXGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![exo-9-tert-Butoxycarbonyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B6300594.png)

![1-Methyl-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B6300633.png)


![(2S)-N-(4-Chlorophenyl)-2-[cis-4-(6-fluoroquinolin-4-yl)cyclohexyl]propanamide](/img/structure/B6300656.png)



![(1S,4S)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300682.png)
![4-[4-(3-Nitrophenyl)-1H-1,2,3-triazol-1-yl]butan-1-amine hydrochloride](/img/structure/B6300688.png)
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane hydrochloride](/img/structure/B6300690.png)
![{2,5-Dioxaspiro[3.4]octan-7-yl}methanol](/img/structure/B6300694.png)
